Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478615
InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

CAS No.:

Cat. No.: VC20478615

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3
Standard InChI Key PVIONDWVPDFNOV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=NN=CN2C=C1Br

Introduction

Methyl 6-Bromo- triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound characterized by its unique triazolo-pyridine structure. This compound has garnered significant attention in medicinal chemistry and material science due to its potential biological activities and reactivity. The presence of a bromine atom at the 6-position and a carboxylate group at the 7-position enhances its reactivity and biological activity.

Biological Activity

Methyl 6-Bromo- triazolo[4,3-a]pyridine-7-carboxylate exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development. Its mechanism of action typically involves binding to specific enzymes or receptors, which may inhibit their activity. For example, it may interfere with cell proliferation pathways by targeting kinases involved in cancer progression.

Synthesis and Applications

The synthesis of Methyl 6-Bromo- triazolo[4,3-a]pyridine-7-carboxylate involves several steps that are optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice. This compound has applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with Methyl 6-Bromo- triazolo[4,3-a]pyridine-7-carboxylate. A comparison of these compounds is provided in the table below:

Compound NameMolecular FormulaUnique Features
6-Bromo- triazolo[4,3-a]pyridineC6H4BrN3Lacks carboxylate group; simpler structure .
Methyl 6-Bromo- triazolo[4,3-a]pyridine-8-carboxylateC8H6BrN3O2Carboxylate group at position 8; different reactivity .
6-Bromo-3-methyl- triazolo[4,3-a]pyridineC7H6BrN3Methyl substitution alters electronic properties .

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